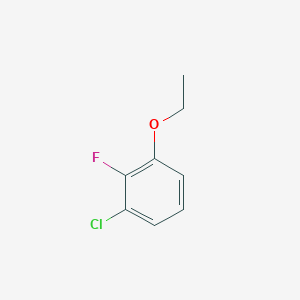

1-Chloro-3-ethoxy-2-fluorobenzene

Description

1-Chloro-3-ethoxy-2-fluorobenzene is a halogenated aromatic ether with the molecular formula C₈H₈ClFO and a molar mass of 174.59 g/mol. Its structure consists of a benzene ring substituted with a chlorine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 3, and a fluorine atom at position 2. This arrangement creates a sterically and electronically unique compound, where the electron-withdrawing effects of chlorine and fluorine are partially counterbalanced by the electron-donating ethoxy group.

The compound is commercially available at high purity (≥95.0%) and is marketed for specialized applications, such as pharmaceutical intermediates or agrochemical synthesis, as indicated by its premium pricing (e.g., €305.00 per gram) .

Properties

IUPAC Name |

1-chloro-3-ethoxy-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZWISOHCCCJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the chlorine and fluorine substituents. Finally, the ethoxy group is introduced via an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in industrial settings to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the chlorine, fluorine, or ethoxy groups can be replaced by other substituents.

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 3-bromo-2-fluoro ethoxybenzene, while oxidation of the ethoxy group can produce 3-chloro-2-fluoro benzaldehyde .

Scientific Research Applications

1-Chloro-3-ethoxy-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-2-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The presence of electron-withdrawing groups like chlorine and fluorine affects the reactivity and orientation of the substitution reactions .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The fluorine atom at position 2 directs electrophilic aromatic substitution to positions 4 or 6, whereas the ethoxy group at position 3 activates the ring toward electrophiles at positions 2 and 4. This interplay creates regioselectivity distinct from compounds like 1-chloro-3-fluorobenzene .

Biological Activity

1-Chloro-3-ethoxy-2-fluorobenzene is a halogenated aromatic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of chlorine, fluorine, and an ethoxy group attached to a benzene ring. The molecular formula is and its structural representation can be summarized as follows:

- Chlorine (Cl) : Positioned at the 1-position.

- Ethoxy Group (O-C2H5) : Located at the 3-position.

- Fluorine (F) : Found at the 2-position.

This arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions at the benzylic position. This allows it to interact with various biological macromolecules, potentially leading to therapeutic effects. The compound may also participate in biochemical pathways such as Suzuki coupling reactions, which are important for forming biphenyls that could exhibit further biological activities.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A comparative study on related compounds showed varying degrees of antibacterial efficacy against different bacterial strains. The findings are summarized in the following table:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |

|---|---|---|---|

| This compound | 8 | 12 | E. coli |

| 8 | 10 | S. aureus | |

| 7 | 9 | B. subtilis | |

| 6 | 8 | S. epidermidis |

These results suggest that the compound has a promising profile against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis .

Case Studies and Research Findings

A variety of studies have explored the pharmacological properties of halogenated compounds similar to this compound. For example:

- Fluorinated Compounds : Research has highlighted the toxicity and environmental persistence of fluorinated compounds, which can lead to bioaccumulation and adverse health effects .

- Mechanistic Studies : Investigations into the mechanisms by which these compounds interact with cellular processes have revealed their potential as inhibitors of tubulin polymerization, a critical pathway in cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.